molecular formula C7H7BrO3S B2792433 4-Bromo-3-methoxy-5-methylthiophene-2-carboxylic acid CAS No. 113589-56-3

4-Bromo-3-methoxy-5-methylthiophene-2-carboxylic acid

Cat. No.: B2792433
CAS No.: 113589-56-3
M. Wt: 251.09
InChI Key: MCZWVUIOGURPRA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-methoxy-5-methylthiophene-2-carboxylic acid typically involves the bromination of 3-methoxy-5-methylthiophene-2-carboxylic acid. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar routes as laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-methoxy-5-methylthiophene-2-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction Reactions: The carboxylic acid group can be reduced to an alcohol.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

Major Products

    Substitution: Formation of various substituted thiophene derivatives.

    Oxidation: Formation of 4-bromo-3-methoxy-5-methylthiophene-2-carboxaldehyde or this compound.

    Reduction: Formation of 4-bromo-3-methoxy-5-methylthiophene-2-methanol.

Scientific Research Applications

4-Bromo-3-methoxy-5-methylthiophene-2-carboxylic acid is used in various scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

    3-Methoxy-5-methylthiophene-2-carboxylic acid: Lacks the bromine atom, leading to different reactivity.

    4-Bromo-2-thiophenecarboxylic acid: Lacks the methoxy and methyl groups, affecting its chemical properties.

    5-Bromo-3-methoxy-2-thiophenecarboxylic acid: Different substitution pattern on the thiophene ring.

Uniqueness

4-Bromo-3-methoxy-5-methylthiophene-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to similar compounds .

Properties

IUPAC Name

4-bromo-3-methoxy-5-methylthiophene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrO3S/c1-3-4(8)5(11-2)6(12-3)7(9)10/h1-2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCZWVUIOGURPRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(S1)C(=O)O)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113589-56-3
Record name 4-bromo-3-methoxy-5-methylthiophene-2-carboxylic acid
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